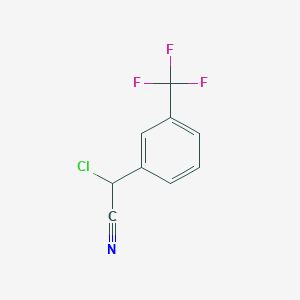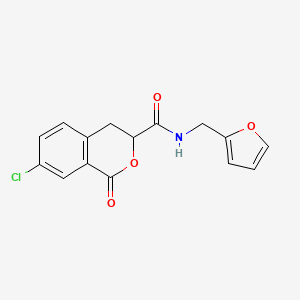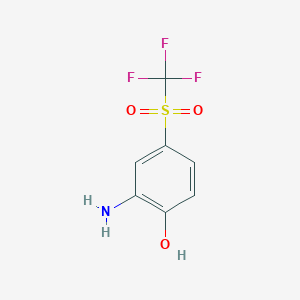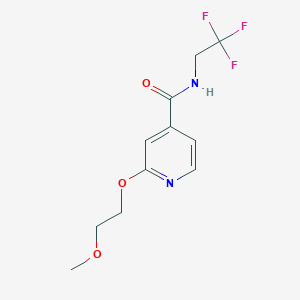
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O5 and its molecular weight is 356.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is part of a broader class of compounds synthesized and characterized for various biochemical and pharmacological applications. For instance, the parallel synthesis of related pyrimidine-5-carboxamides demonstrates a methodology for generating a library of compounds through a five-step transformation, showcasing the versatility of these chemical frameworks in drug discovery and development processes (Črček et al., 2012). Similarly, the synthesis and spectroscopic analysis (FT-IR, NMR) of oxadiazole derivatives, along with their vibrational study and chemical reactivity assessments, highlight the structural and functional diversity these molecules can offer, particularly in their potential NLO properties and anti-tubercular activity (El-Azab et al., 2018).
Antimicrobial and Antifungal Activities
Compounds within this class have been evaluated for antimicrobial and antifungal activities, suggesting their potential in addressing infectious diseases. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, for example, exhibited weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity, showcasing the therapeutic potential of these compounds in treating microbial infections (Abd Alhameed et al., 2019).
Anticancer Applications
Further studies have explored the anticancer properties of related compounds. The design, synthesis, and anticancer evaluation of benzamide derivatives, for example, have shown moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests a promising avenue for the development of new anticancer agents (Ravinaik et al., 2021). Additionally, dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity, demonstrating the potential for these compounds in managing diabetes through the inhibition of α-amylase, further underscoring the versatility of this chemical class in therapeutic applications (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c22-14-8-11(9-21(14)12-4-2-1-3-5-12)16-19-20-17(26-16)18-15(23)13-10-24-6-7-25-13/h1-5,10-11H,6-9H2,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOLRCYCISVUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)





![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)



![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
